molecular formula C4H8ClNOS B196195 L-Homocysteine thiolactone hydrochloride CAS No. 31828-68-9

L-Homocysteine thiolactone hydrochloride

Cat. No.: B196195
CAS No.: 31828-68-9
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-DFWYDOINSA-N
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Chemical Reactions Analysis

Types of Reactions

L-Homocysteine thiolactone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, homocysteine from reduction, and various amides or esters from substitution reactions .

Properties

IUPAC Name

(3S)-3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953745
Record name 3-Aminothiolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31828-68-9
Record name L-Homocysteine thiolactone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminothiolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Homocysteine thiolactone hydrochloride
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Customer
Q & A

Q1: What is the role of L-Homocysteine thiolactone hydrochloride in the synthesis of radiotracers for Positron Emission Tomography (PET)?

A1: this compound serves as a precursor in the synthesis of (S-[¹¹C]-methyl)-L-methionine (¹¹C-MET), a radiotracer commonly used in PET imaging. The process involves an on-column [¹¹C]methylation reaction with [¹¹C]methyl iodide ([¹¹C]CH3I) using this compound as the starting material [, ]. This reaction efficiently yields ¹¹C-MET with high radiochemical and enantiomeric purity suitable for preclinical and clinical PET imaging studies.

Q2: How does the stabilization of Filamentous actin (F-actin) impact the effects of this compound on endothelial cells?

A2: Research suggests that stabilizing F-actin in EA.hy926 endothelial cells can mitigate some of the negative effects associated with this compound exposure []. Specifically, F-actin stabilization appears to protect against L-Homocysteine-induced reductions in cell mobility and may enhance cell-cell junction integrity by increasing the expression of junctional β-catenin and influencing the localization of Zonula occludens-1 (ZO-1).

Q3: Are there alternative methylation agents to [¹¹C]methyl iodide for producing ¹¹C-labeled radiotracers like ¹¹C-MET?

A3: Yes, research indicates that [¹¹C]methyl bromide ([¹¹C]CH3Br) can serve as an effective alternative methylation agent for synthesizing ¹¹C-labeled radiotracers []. This method, utilizing a one-pot wet method on a commercial [¹¹C]CH3I synthesizer, successfully produced ¹¹C-MET with high radiochemical purity and yield comparable to traditional methods. This alternative approach offers a potentially simpler and more efficient route for producing ¹¹C-labeled tracers for clinical PET imaging.

Q4: Have any polymorphic forms of this compound been identified?

A4: Yes, crystallographic studies have revealed the existence of two distinct polymorphic forms of this compound, along with a hybrid form []. The discovery of these polymorphic forms highlights the structural complexity of this compound and may have implications for its stability, solubility, and overall behavior in different environments.

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